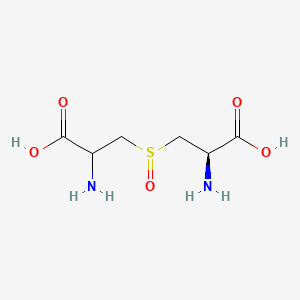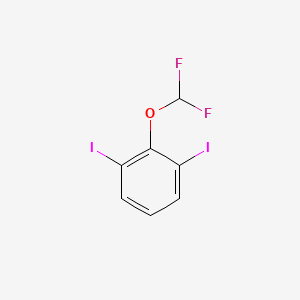
2-(Difluoromethoxy)-1,3-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-1,3-diiodobenzene is an organofluorine compound characterized by the presence of two iodine atoms and a difluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1,3-diiodobenzene typically involves the introduction of difluoromethoxy and iodine groups onto a benzene ring. One common method includes the reaction of 1,3-diiodobenzene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)-1,3-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-1,3-diiodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential use in drug design and development, especially in creating molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-1,3-diiodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications, such as modifying the properties of pharmaceuticals or materials.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethoxy)-1,3-diiodobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-1,3-dibromobenzene: Similar structure but with bromine atoms instead of iodine atoms.
2-(Difluoromethoxy)-1,3-dichlorobenzene: Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness: 2-(Difluoromethoxy)-1,3-diiodobenzene is unique due to the presence of both difluoromethoxy and iodine groups, which confer distinct chemical reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C7H4F2I2O |
|---|---|
Molekulargewicht |
395.91 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-7(9)12-6-4(10)2-1-3-5(6)11/h1-3,7H |
InChI-Schlüssel |
BCYRRGFUKPSUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



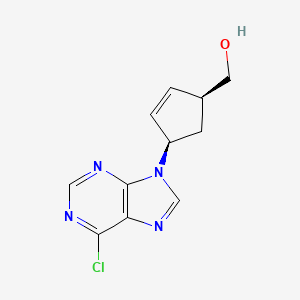
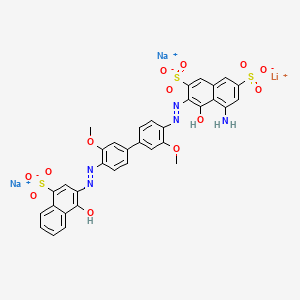
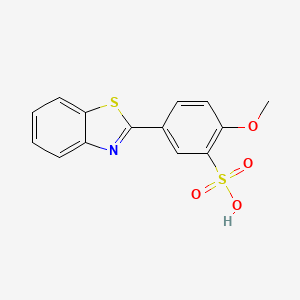

![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)

![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)


